Fmoc-Lys(Pal-Glu-OtBu)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

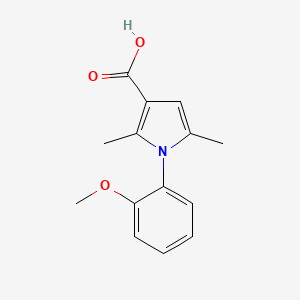

Fmoc-Lys(Pal-Glu-OtBu)-OH is a racemic, solid-phase, industrial building block for the synthesis of peptides and polypeptides . It is used in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus .

Synthesis Analysis

Fmoc-Lys(Pal-Glu-OtBu)-OH is synthesized by a solid phase process using coupling reactions with an acid labile linker .Molecular Structure Analysis

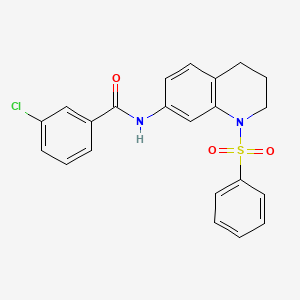

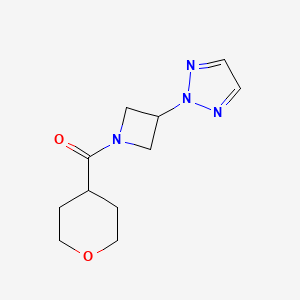

The molecular formula of Fmoc-Lys(Pal-Glu-OtBu)-OH is C46H69N3O8 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) moiety, a lysine (Lys) residue, a palmitoyl group (Pal), a glutamic acid residue (Glu), and a tert-butyl ester group (OtBu) .Chemical Reactions Analysis

Fmoc-Lys(Pal-Glu-OtBu)-OH is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Physical And Chemical Properties Analysis

Fmoc-Lys(Pal-Glu-OtBu)-OH has a molecular weight of 792.055, a density of 1.1±0.1 g/cm3, a boiling point of 944.2±65.0 °C at 760 mmHg, and a flash point of 524.8±34.3 °C .Scientific Research Applications

Supramolecular Structure and Nanoarchitectures

Fmoc-Lys(Pal-Glu-OtBu)-OH and similar Fmoc protected amino acids have been studied for their ability to self-assemble into various structures under different conditions such as temperature and pH. This characteristic is significant for designing novel nanoarchitectures potentially useful in material chemistry, bioscience, and biomedicine (Gour et al., 2021).

Solid-Phase Synthesis of Peptides

The solid-phase synthesis of peptides, including those like bacitracin A, employs amino acids like Fmoc-Lys(Pal-Glu-OtBu)-OH. This method is crucial for exploring the potential use of peptides against drug-resistant pathogens (Lee et al., 1996).

Lipopeptide Drug Synthesis

Fmoc-Lys(Pal-Glu-OtBu)-OH plays a key role in the chemical synthesis of lipopeptide drugs, such as liraglutide, a treatment for type II diabetes. This synthesis approach is notable for its high yield and purity, making it attractive for industrial production (Guryanov et al., 2016).

Ultrasound-Induced Gelation

Research on the ultrasound-induced gelation of amino acids, including Fmoc-Lys(Pal-Glu-OtBu)-OH, demonstrates their potential as gelators for various solvents. This property is attributed to the π-π stacking and hydrogen bonding, crucial for designing new materials (Geng et al., 2017).

Enhancing Peptide Solubility

In peptide synthesis, Fmoc-Lys(Pal-Glu-OtBu)-OH can be part of strategies to enhance peptide segment solubility, a significant challenge in the chemical synthesis of proteins (Giesler et al., 2021).

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQXBYSAGYOQJW-ZAQUEYBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Pal-Glu-OtBu)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![(4R)-7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/no-structure.png)

![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2756916.png)